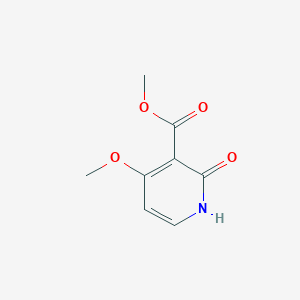

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate

Description

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a methyl ester at position 3, a 4-methoxy group, and a 2-oxo-1,2-dihydropyridine core. This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry and organic synthesis. For instance, ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate is synthesized via refluxing 2-hydroxynicotinic acid with ethanol and sulfuric acid . Similarly, methyl esters like Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate are prepared by heating precursors in concentrated sulfuric acid .

Properties

Molecular Formula |

C8H9NO4 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

methyl 4-methoxy-2-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C8H9NO4/c1-12-5-3-4-9-7(10)6(5)8(11)13-2/h3-4H,1-2H3,(H,9,10) |

InChI Key |

BDNXHSNHXQKICA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)NC=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methanol under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Tables

Table 1: Physical Properties of Selected Dihydropyridine Derivatives

Table 2: Key Spectral Comparisons

Biological Activity

Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 87853-70-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a methoxy group, a carboxylate group, and a keto group. Its molecular weight is approximately 169.13 g/mol. The compound's structure allows for various chemical reactions, including oxidation and substitution, which can affect its biological activity.

Antimicrobial Properties

Research indicates that derivatives of 4-methoxy-2-oxo-1,2-dihydropyridine compounds exhibit notable antimicrobial activity. For instance, studies have shown that certain analogs possess significant inhibitory effects against various bacterial strains, suggesting potential as antibacterial agents .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies revealed that it can induce apoptosis in cancer cell lines such as HeLa and Karpas-422. A study noted that specific derivatives demonstrated robust antitumor activity in xenograft models when administered at doses of 160 mg/kg . This highlights the compound's potential as a therapeutic agent in oncology.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzymes involved in critical pathways related to cell proliferation and survival. For example, it has been shown to inhibit EZH2 (enhancer of zeste homolog 2), which is implicated in various cancers .

Case Studies

- Antitumor Activity : In a study involving Karpas-422 xenograft models, the compound demonstrated significant tumor growth inhibition when dosed at 160 mg/kg BID. The results indicated that the compound effectively reduced tumor volume and improved survival rates .

- Antimicrobial Efficacy : A series of synthesized analogs were tested against multiple bacterial strains, showing varying degrees of antimicrobial activity. Some derivatives exhibited inhibition percentages exceeding 80% against specific pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| EZH2 Inhibition | Reduced tumor growth |

Table 2: Synthesis and Structural Variants

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing Methyl 4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylate, and how can reaction conditions be optimized to improve yield?

- The compound can be synthesized via cyclization reactions of precursor intermediates. For example, refluxing ethyl N-(styryl carbamoyl) acetates in xylene under thermal conditions (12 hours at ~140°C) yields structurally similar dihydropyridine derivatives, with yields ranging from 48% to 71% depending on substituents . Optimization strategies include adjusting solvent polarity, reaction time, and temperature. Characterization via -NMR and -NMR is critical for confirming regiochemistry and purity .

Q. How should researchers resolve spectral data contradictions (e.g., unexpected NMR shifts or IR absorptions) during characterization?

- Contradictions in NMR spectra may arise from tautomerism or solvent effects. For example, -NMR signals for the dihydropyridine NH proton typically appear as broad singlets near δ 11.7–13.8 ppm in DMSO-d, but deviations could indicate impurities or competing tautomeric forms . Cross-validation with high-resolution mass spectrometry (HRMS) and IR (e.g., carbonyl stretches at ~1660–1673 cm) is recommended . Computational modeling (e.g., DFT) can predict tautomeric equilibria .

Q. What crystallization techniques are suitable for obtaining high-quality single crystals of this compound for X-ray diffraction studies?

- Slow evaporation from polar aprotic solvents like DMSO or DMF is effective. SHELX software (e.g., SHELXL for refinement) is widely used for solving crystal structures, particularly for small molecules. Proper handling of twinned data or high-resolution datasets requires iterative refinement cycles and validation using tools like ORTEP-3 for graphical representation .

Advanced Research Questions

Q. What computational methods can predict the compound’s conformational flexibility and electronic properties for structure-activity relationship (SAR) studies?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** level) can model ring puckering and tautomerism. Parameters such as Cremer-Pople puckering coordinates (e.g., , ) quantify non-planarity in the dihydropyridine ring . Molecular docking studies using AutoDock Vina or Schrödinger Suite can assess binding affinities to biological targets like enzymes or receptors .

Q. How can researchers address discrepancies in biological activity data (e.g., varying IC values) across cell lines or assays?

- Variability may stem from differences in cell permeability, metabolic stability, or assay conditions. For example, ethyl-1-amino-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylate showed IC values of 0.28–0.36 µM in cytotoxicity assays, highlighting the need for standardized protocols (e.g., MTT vs. SRB assays) . Parallel pharmacokinetic studies (e.g., microsomal stability) can clarify metabolic contributions .

Q. What strategies mitigate competing side reactions (e.g., dimerization or oxidation) during functionalization of the dihydropyridine core?

- Protecting the 4-methoxy group with acid-labile groups (e.g., tert-butyldimethylsilyl) prevents unwanted oxidation. Catalytic hydrogenation or palladium-mediated cross-coupling under inert atmospheres minimizes dimerization. Reaction monitoring via TLC or LC-MS is essential to isolate intermediates .

Q. How does the electron-withdrawing methoxy group influence the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

- The 4-methoxy group stabilizes the enolate intermediate, facilitating nucleophilic attacks at the 3-carboxylate position. Frontier Molecular Orbital (FMO) analysis via DFT can predict sites of electrophilic/nucleophilic reactivity. Experimental validation using regioselective alkylation or Suzuki-Miyaura coupling is recommended .

Data Analysis and Validation

Q. What statistical approaches are appropriate for analyzing structure-activity data in derivatives of this compound?

- Multivariate analysis (e.g., Principal Component Analysis or Partial Least Squares Regression) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity. For example, substituents at the 5-position (e.g., nitro or methoxyphenyl groups) significantly modulate cytotoxicity .

Q. How should researchers validate crystallographic data when disorder or low-resolution regions are present in the structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.